molecular formula C11H14N2OS B13188409 2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde

2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde

Cat. No.: B13188409
M. Wt: 222.31 g/mol
InChI Key: CLLVEYVSBQTAFJ-UHFFFAOYSA-N
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Description

2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It contains a pyridine ring substituted with a carbaldehyde group and a thiolan-3-yl group attached to a methylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3-pyridinecarboxaldehyde with methylthiolan-3-ylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-[Methyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid.

    Reduction: 2-[Methyl(thiolan-3-yl)amino]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-pyridinecarboxaldehyde: A related compound with similar structural features but lacking the thiolan-3-yl group.

    2-Amino-3-methylpyridine: Another similar compound with a methyl group instead of the carbaldehyde group.

Uniqueness

2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde is unique due to the presence of both the thiolan-3-yl and carbaldehyde groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-[methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c1-13(10-4-6-15-8-10)11-9(7-14)3-2-5-12-11/h2-3,5,7,10H,4,6,8H2,1H3

InChI Key

CLLVEYVSBQTAFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCSC1)C2=C(C=CC=N2)C=O

Origin of Product

United States

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